molecular formula C19H21NO5 B14806596 ethyl 4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzoate

ethyl 4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}benzoate

Cat. No.: B14806596
M. Wt: 343.4 g/mol
InChI Key: LMJGBPJQPKYQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate is an organic compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 g/mol . This compound is characterized by the presence of an ethyl ester group, a benzoate moiety, and a trimethoxybenzylidene group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate typically involves the condensation reaction between 4-aminobenzoic acid and 3,4,5-trimethoxybenzaldehyde in the presence of an acid catalyst . The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Ethyl 4-[(3,4,5-trimethoxybenzylidene)amino]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 4-[(3,4,5-trimethoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C19H21NO5/c1-5-25-19(21)14-6-8-15(9-7-14)20-12-13-10-16(22-2)18(24-4)17(11-13)23-3/h6-12H,5H2,1-4H3

InChI Key

LMJGBPJQPKYQGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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